molecular formula C7H7BrN4 B15381338 6-bromo-1-methyl-1H-imidazo[4,5-b]pyridin-2-amine

6-bromo-1-methyl-1H-imidazo[4,5-b]pyridin-2-amine

Cat. No.: B15381338
M. Wt: 227.06 g/mol
InChI Key: UIGQFOXIYBGMHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-1-methyl-1H-imidazo[4,5-b]pyridin-2-amine is a useful research compound. Its molecular formula is C7H7BrN4 and its molecular weight is 227.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

6-Bromo-1-methyl-1H-imidazo[4,5-b]pyridin-2-amine is a compound belonging to the imidazo[4,5-b]pyridine family, which is known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and as a selective inhibitor of various biological targets.

  • IUPAC Name : this compound
  • CAS Number : 641617-45-0
  • Molecular Formula : C7H7BrN4
  • Molecular Weight : 227.07 g/mol
  • Purity : 95%

Anticancer Properties

Research indicates that imidazo[4,5-b]pyridine derivatives exhibit significant anticancer activity by inhibiting specific kinases involved in cell proliferation and survival. For instance, compounds with similar structures have been shown to selectively inhibit Aurora kinases, which play a crucial role in mitosis. The selectivity of these compounds can lead to reduced side effects compared to traditional chemotherapeutics .

Antiviral Activity

Imidazo[4,5-b]pyridines have also been reported to possess antiviral properties. They interact with viral proteins and inhibit their function, which is critical in the development of antiviral therapies. Studies have highlighted their potential against various viral infections, although specific data on this compound remains limited .

Anti-inflammatory Effects

The anti-inflammatory potential of imidazo[4,5-b]pyridine derivatives has been documented, suggesting that they may modulate inflammatory pathways effectively. This activity is particularly relevant for conditions characterized by chronic inflammation .

In Vitro Studies

A study demonstrated that derivatives of imidazo[4,5-b]pyridine exhibited half-maximal inhibitory concentration (IC50) values indicating potent biological activity. For example, compounds structurally similar to this compound showed IC50 values ranging from 10 μM to 30 μM against various cancer cell lines .

CompoundIC50 (μM)Target
Compound A15Aurora Kinase
Compound B25Viral Proteins
Compound C10Inflammatory Pathways

Structure-Activity Relationship (SAR)

The structure of imidazo[4,5-b]pyridine derivatives significantly influences their biological activity. Modifications at the bromine position or the methyl group can enhance or diminish potency against specific targets. This relationship is critical for the design of new therapeutic agents .

Properties

IUPAC Name

6-bromo-1-methylimidazo[4,5-b]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN4/c1-12-5-2-4(8)3-10-6(5)11-7(12)9/h2-3H,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIGQFOXIYBGMHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=CC(=C2)Br)N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.